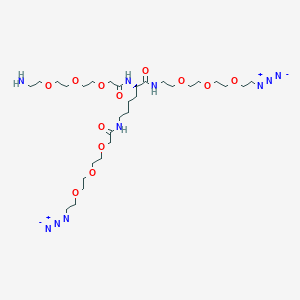
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: is a branched linker compound used in the synthesis of antibody-drug conjugates. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The presence of azide groups allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery applications.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of PEG3-N3: The synthesis begins with the preparation of PEG3-N3 by reacting polyethylene glycol with sodium azide under appropriate conditions.
Coupling with Lysine: The PEG3-N3 is then coupled with lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: The final step involves the coupling of the PEG3-N3-lysine intermediate with another PEG3-N3 molecule to form the branched structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions:
Click Chemistry: The azide groups in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 readily participate in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions to achieve substitution.
Major Products:
Triazole Linkages: Formed through click chemistry.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Bioconjugation: Used to link biomolecules such as proteins and peptides.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology:
Cell Labeling: Facilitates the labeling of cells with fluorescent tags for imaging studies.
Protein Modification: Enables the modification of proteins for functional studies.
Medicine:
Antibody-Drug Conjugates: Integral in the synthesis of targeted cancer therapies.
Diagnostics: Used in the development of diagnostic assays.
Industry:
Polymer Chemistry: Utilized in the synthesis of functionalized polymers.
Material Science: Applied in the development of advanced materials with specific properties.
作用機序
The mechanism of action of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 primarily involves its ability to form stable linkages through click chemistry. The azide groups react with alkynes to form triazole linkages, which are highly stable and biocompatible. This property makes it an excellent tool for bioconjugation and drug delivery applications.
類似化合物との比較
Amine-PEG2-Lys(PEG2-N3)-PEG2-N3: Similar structure with shorter PEG spacers.
Amine-PEG4-Lys(PEG4-N3)-PEG4-N3: Similar structure with longer PEG spacers.
Uniqueness:
Optimal PEG Length: The PEG3 spacer in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 provides a balance between solubility and biocompatibility, making it more versatile than its shorter or longer counterparts.
Branched Structure: The branched structure allows for multiple functionalizations, enhancing its utility in complex bioconjugation applications.
特性
分子式 |
C30H58N10O12 |
|---|---|
分子量 |
750.8 g/mol |
IUPAC名 |
(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |
InChIキー |
SJLHOKKVDLXMOO-MHZLTWQESA-N |
異性体SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
正規SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


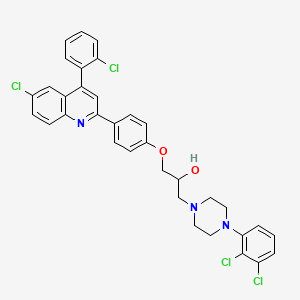
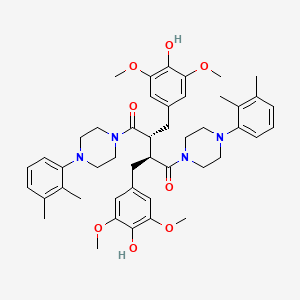
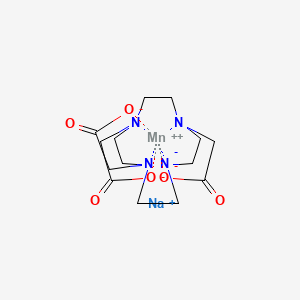
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
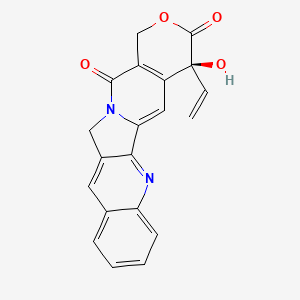




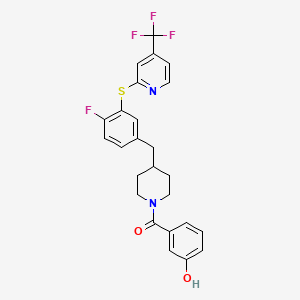
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
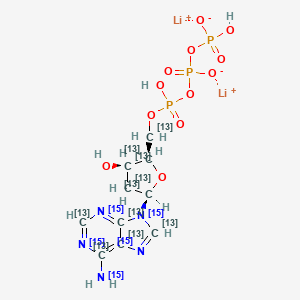
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)

